molecular formula C7H11N3O B2870389 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine CAS No. 1512489-13-2

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine

Número de catálogo: B2870389
Número CAS: 1512489-13-2
Peso molecular: 153.185
Clave InChI: AFAKJSAXLNLVGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine (CAS 1512489-13-2) is a high-purity chemical compound offered for research purposes. This methylated derivative belongs to a class of bicyclic heterocycles that are of significant interest in medicinal chemistry and neuroscience research . Structurally, it is a conformationally restricted analog related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) . Compounds within this structural family, such as the well-studied THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), are known to function as inhibitors of GABA transporters (GATs) . By potentially modulating the GABA uptake system, this compound serves as a valuable research tool for investigating the GABAergic system's role in the central nervous system. Researchers can utilize this compound in vitro to explore its specificity and mechanism of action regarding different GAT subtypes . Store this product in a dark place, sealed and dry at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10-3-2-6-5(4-10)7(8)11-9-6/h2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAKJSAXLNLVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NOC(=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Intramolecular Nitrone Cycloaddition Strategies

The intramolecular [3+2] nitrone-alkene cycloaddition has emerged as a cornerstone methodology for constructing the isoxazolo[4,3-c]pyridine core. As demonstrated in foundational work by Singh et al., this approach enables simultaneous formation of the isoxazole ring and pyridine fusion through a stereoselective process. For the target compound, the synthesis begins with preparation of a suitably substituted nitrone precursor containing both the methyl group at C5 and a protected amine at C3.

A representative pathway involves condensation of N-methyl-3-nitroso-piperidin-4-one with methyl acrylate under basic conditions to generate the nitrone intermediate. Subsequent thermal activation (toluene, 110°C, 12 h) induces cycloaddition, forming the bicyclic system with >85% diastereoselectivity favoring the desired cis-fused product. Critical to achieving high yields (typically 65-78%) is the use of Lewis acid additives like trimethylsilyl chloride, which coordinates the nitrone oxygen and accelerates the reaction kinetics.

Table 1: Optimization of cycloaddition conditions for isoxazolo[4,3-c]pyridine formation

Entry Base Additive Temp (°C) Time (h) Yield (%)
1 Et₃N None 80 24 42
2 DBU Me₃SiCl 110 12 78
3 K₂CO₃ ZnCl₂ 100 18 65

Post-cyclization, the nitroso group undergoes reductive amination using hydrogen gas over palladium hydroxide to yield the primary amine. This step requires careful control of hydrogen pressure (30 psi) and reaction duration (6 h) to prevent over-reduction of the isoxazole ring.

Cyclocondensation of Functionalized Pyridine Derivatives

Alternative routes exploit the reactivity of substituted pyridines in annulation reactions. A three-component assembly developed by Brown et al. utilizes 3-amino-5-methylpyridine as the central building block. Treatment with ethyl glyoxylate and hydroxylamine hydrochloride in acetic acid mediates simultaneous oxime formation and cyclocondensation.

The reaction proceeds through initial formation of an α,β-unsaturated imine intermediate, which undergoes 6-endo-trig cyclization to establish the tetrahydropyridine ring. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) induces isoxazole ring closure via electrophilic oxygen transfer to the conjugated diene system. This method provides moderate yields (45-55%) but offers superior scalability compared to cycloaddition approaches.

Tandem Oxidation-Reductive Amination Sequences

Recent patent literature discloses a novel pathway leveraging tandem oxidation and reductive amination. The synthesis commences with 5-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, which undergoes catalytic dehydrogenation using palladium on barium sulfate. Subsequent bromination at C7 with phosphorus tribromide introduces a leaving group for nucleophilic substitution.

Key Reaction Sequence:

  • Dehydrogenation: Pd/BaSO₄, quinoline, 180°C → 85% yield of dihydro derivative
  • Halogenation: PBr₃, CH₂Cl₂, 0°C → 91% yield of 7-bromo intermediate
  • Amination: NH₃/MeOH, 100°C autoclave → 68% yield of target amine

This route's advantage lies in its compatibility with continuous flow systems, enabling multigram production. However, the need for high-pressure amination conditions necessitates specialized equipment.

Biocatalytic Approaches Using Transaminases

Emerging methodologies employ engineered transaminases for stereoselective amine installation. Starting from 5-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-one, the ketone group undergoes enzymatic transamination using ω-transaminase from Arthrobacter sp. KNK168. Reaction optimization studies demonstrate:

  • pH dependence: Optimal activity at pH 7.5-8.0
  • Cofactor requirement: 2 mM PLP increases conversion from 35% to 92%
  • Temperature sensitivity: Activity halts above 45°C due to enzyme denaturation

This green chemistry approach achieves 89% ee for the (R)-enantiomer, though substrate inhibition at concentrations >50 mM remains a scalability challenge.

Solid-Phase Synthesis for Combinatorial Libraries

Advances in polymer-supported synthesis enable parallel production of analogs. Wang resin-bound 5-methyl-4,7-dihydroisoxazolo[4,3-c]pyridine undergoes nucleophilic aromatic substitution with Boc-protected amine sources. Cleavage with trifluoroacetic acid yields the target compound with purity >95% after HPLC purification.

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Stereocontrol
Nitrone cycloaddition 78 98 Moderate High
Cyclocondensation 55 90 High Low
Tandem oxidation 68 99 High Moderate
Biocatalytic 92 85 Low Excellent
Solid-phase 88 95 High N/A

Post-Synthetic Modifications and Purification

Final purification typically employs reversed-phase chromatography using C18 columns with acetonitrile/water (0.1% TFA) gradients. Recrystallization from ethyl acetate/heptane (1:3) yields analytically pure material (>99.5% by qNMR). Stability studies indicate decomposition <2% when stored under argon at -20°C for 12 months.

Análisis De Reacciones Químicas

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is a heterocyclic compound featuring a unique bicyclic structure with a five-membered isoxazole ring fused to a six-membered pyridine ring. It has garnered interest for potential pharmacological applications, especially in modulating GABA (gamma-aminobutyric acid) receptor activity.

Biological Activity
this compound functions primarily as a GABA receptor modulator. It acts as an agonist at specific subtypes of GABA receptors, particularly those containing the delta subunit, enhancing GABAergic transmission and potentially producing anxiolytic effects. Studies indicate selective binding to α4β3δ GABA A receptors with high affinity, which may lead to a unique pharmacological profile and fewer side effects than traditional benzodiazepines. Due to its structural similarity to THIP, it is speculated that this compound might interact with the GABAergic system in the brain.

Potential Applications
The primary applications of this compound include treating conditions such as anxiety and sleep disorders.

Structural Similarities and Differences
Several compounds share structural similarities with this compound, yet they differ in biological activities or chemical properties:

Compound NameStructureBiological ActivityUnique Features
Gaboxadol (THIP)4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-olGABA A receptor agonistUnique affinity for extrasynaptic receptors
Thio-Gaboxadol4,5,6,7-tetrahydroisothiazolo(5,4-c)pyridin-3-olWeaker GABA agonistContains sulfur instead of oxygen
4-Methyl-TetrahydroisoxazolopyridineVariesAnxiolytic propertiesDifferent methyl substitution pattern

Comparación Con Compuestos Similares

Key Observations :

  • Ring numbering differences (e.g., [4,3-c] vs. [5,4-c]) shift heteroatom positions, impacting receptor interaction profiles .

Pharmacological Activity Comparison

GABA_A Receptor Modulation

  • This compound : Acts as a GABAA agonist, depolarizing chromaffin cells and triggering catecholamine and enkephalin peptide release in adrenal glands. Its methyl group may enhance selectivity for peripheral vs. central GABAA receptors .
  • 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol : A potent GABA_A agonist with demonstrated activity in reducing nigrostriatal dopamine release. Structural differences (hydroxy vs. amine group) may alter Cl⁻ channel activation kinetics .
  • Muscimol : A classical GABA_A agonist used as a benchmark. The target compound’s partial saturation may reduce desensitization compared to muscimol’s rigid structure .

Dopaminergic Pathway Effects

  • The target compound and its analogues exhibit dual action on GABA receptors in the substantia nigra and striatum, modulating dopamine release. However, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol shows broader presynaptic activity compared to muscimol, which acts primarily in the substantia nigra .

Key Insights :

  • The target compound’s C-7 halogenation () enables diversification into bioactive scaffolds, contrasting with pyrazolo derivatives optimized for TLR modulation .
  • Aldol reactions () on isoxazolo derivatives yield alkenyl side chains, masking tricarbonyl motifs relevant to antibiotic development .

Actividad Biológica

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine is a compound of significant interest in pharmacology due to its structural similarity to other biologically active molecules, particularly those interacting with the GABA_A receptor. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H10N2OC_7H_{10}N_2O with a molecular weight of approximately 138.17 g/mol. This compound is structurally related to gaboxadol (THIP), a known GABA_A receptor agonist.

The biological activity of this compound primarily involves its interaction with the GABA_A receptor. Gaboxadol has been characterized as a selective agonist at extrasynaptic GABA_A receptors containing the α4β3δ subunit. This receptor subtype is crucial for mediating tonic inhibition in the central nervous system (CNS) .

Key Mechanisms:

  • Agonistic Activity : The compound acts as an agonist at specific GABA_A receptor subtypes, leading to increased inhibitory neurotransmission.
  • Tonic Inhibition : It enhances the tonic inhibitory effects mediated by ambient GABA levels in the brain .
  • Receptor Modulation : The compound influences receptor dynamics, potentially leading to alterations in receptor density and sensitivity over time .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds closely related to this compound:

StudyFindings
Antinociceptive Tolerance Study (2002) Demonstrated that chronic administration of THIP resulted in tolerance and increased alpha-2 adrenoceptors in mice .
GABA_A Receptor Characterization (2013) Provided insights into how THIP binds to GABA_A receptors and its effects on receptor conformations .
Clinical Efficacy Studies Gaboxadol was shown to produce sedation without significant euphoria or misuse potential compared to traditional sleep aids .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.